molecular formula C22H27N3O5 B11388897 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11388897
M. Wt: 413.5 g/mol
InChI Key: FGDWJXVKAMKECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a piperidinyl group, and a nitrophenoxyacetamide moiety. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with piperidine to yield N-(4-methoxyphenyl)-2-(piperidin-1-yl)acetamide.

    Nitration: The next step involves the nitration of phenol to produce 2-nitrophenol. This reaction typically requires concentrated nitric acid and sulfuric acid as reagents.

    Coupling Reaction: The final step involves the coupling of N-(4-methoxyphenyl)-2-(piperidin-1-yl)acetamide with 2-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly as a ligand for various receptors in the body. It has shown promise in the treatment of neurological disorders and cardiovascular diseases.

    Pharmacology: Researchers investigate its binding affinity and selectivity for different biological targets, including adrenergic receptors and ion channels.

    Biochemistry: The compound is used to study enzyme interactions and inhibition, providing insights into enzyme kinetics and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets in the body. The compound binds to adrenergic receptors, modulating their activity and influencing various physiological processes. The piperidinyl group enhances its binding affinity, while the nitrophenoxyacetamide moiety contributes to its selectivity. The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the nitrophenoxyacetamide moiety in this compound distinguishes it from these analogs, contributing to its unique biological activity and potential therapeutic applications.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C22H27N3O5/c1-29-18-11-9-17(10-12-18)20(24-13-5-2-6-14-24)15-23-22(26)16-30-21-8-4-3-7-19(21)25(27)28/h3-4,7-12,20H,2,5-6,13-16H2,1H3,(H,23,26)

InChI Key

FGDWJXVKAMKECD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.